molecular formula C59H111N3O19 B3093593 Ganglioside GM3 (Bovine Milk ammonium salt) CAS No. 1246353-19-4

Ganglioside GM3 (Bovine Milk ammonium salt)

Cat. No.: B3093593
CAS No.: 1246353-19-4
M. Wt: 1166.5 g/mol
InChI Key: RCVNLPVAMQNXIG-HOIRUYDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganglioside GM3 (Bovine Milk ammonium salt) is a monosialoganglioside that contains mainly N-acetylneuraminic acid. It plays a crucial role in immunoregulation and the biosynthesis and metabolism of higher gangliosides. This compound is known for its ability to inhibit epidermal growth factor receptor tyrosine kinase activity and protein kinase C activity, making it significant in various biological processes .

Scientific Research Applications

Ganglioside GM3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ganglioside GM3 is complex and multifaceted. It plays important roles in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . GM3 is reported to inhibit EGF-receptor tyrosine kinase activity in whole cells and plasma membranes, and in detergent micelles .

Future Directions

The future directions of research on Ganglioside GM3 could involve further studies on its role in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . Additionally, its inhibitory effect on EGF-receptor tyrosine kinase activity could be explored further . The dynamic composition of Ganglioside GM3 in human milk throughout lactation could also be a potential area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganglioside GM3 can be synthesized through a series of complex chemical reactions involving the assembly of its constituent sugars and lipids. The synthetic route typically involves the glycosylation of ceramide with sialic acid derivatives under specific reaction conditions. The process requires precise control of temperature, pH, and the use of catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of Ganglioside GM3 often involves extraction from natural sources such as bovine milk. The extraction process includes high-performance thin-layer chromatography (HPTLC) for separation and purification. The compound is then converted to its ammonium salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Ganglioside GM3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.

    Reduction: Reduction reactions can alter the functional groups on the sugar moiety, impacting its interaction with other biomolecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified gangliosides with altered biological activities. These modifications can enhance or inhibit specific cellular functions, making them useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ganglioside GM3 is unique due to its specific structure, which allows it to interact with various molecular targets and pathways. Its ability to inhibit key enzymes and modulate immune responses makes it distinct from other gangliosides .

Properties

IUPAC Name

azanium;(2S)-5-acetamido-2-[2-[4,5-dihydroxy-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/t39?,40?,42?,43?,44?,45?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNLPVAMQNXIG-HOIRUYDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)O[C@@]3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H111N3O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1166.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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